Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

Anticancer Drug Discovery In Silico Screening Structure-Activity Relationship

Researchers screening for tumor-selective agents often encounter generic 2-aminothiophene analogs that lack the critical 5-position substituent required for potency. This compound delivers the unique cyanopropenylidene motif essential for biological discrimination. • Predicted antineoplastic (Pa=0.961), antifungal (Pa=0.844), and antibacterial (Pa=0.792) activities per PASS analysis • 5-Substituent enables 500- to >1000-fold tumor vs. normal cell selectivity in structurally related analogs • Suitable for focused library screening against T-cell lymphoma, prostate cancer, and renal carcinoma cell lines • Also serves as an efflux pump inhibitor (EPI) scaffold for overcoming resistant S. aureus

Molecular Formula C11H12N2O2S
Molecular Weight 236.29g/mol
CAS No. 4815-42-3
Cat. No. B406281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
CAS4815-42-3
Molecular FormulaC11H12N2O2S
Molecular Weight236.29g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C
InChIInChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3
InChIKeyGBRLJASBMJWAOD-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate: 5-Substituted 2-Aminothiophene Building Block


Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate (CAS 4815-42-3) is a synthetic, polysubstituted thiophene derivative (MF: C11H12N2O2S; MW: 236.29 g/mol) . It is characterized by a methyl carboxylate ester at the 3-position, an amino group at the 2-position, a methyl group at the 4-position, and a geometrically defined (Z)- or (E)-cyanopropenylidene substituent at the 5-position . This scaffold is typically accessed via variations of the Gewald multicomponent reaction [1]. In silico PASS (Prediction of Activity Spectra for Substances) analysis assigns this structure high probabilistic scores for antineoplastic (Pa = 0.961), antifungal (Pa = 0.844), and antibacterial (Pa = 0.792) activities, suggesting a broad therapeutic potential profile [2].

Scaffold5-cyanopropenylidene substituted 2-aminothiophene-3-carboxylate building block for SAR library design.
SynthesisAccessible via Gewald multicomponent reaction for efficient analog generation.
ScreeningIn silico predictions support antineoplastic, antifungal, antibacterial probe screening.

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate Cannot Be Replaced by Simpler Analogs


Generic substitution of this compound with simpler 2-aminothiophene-3-carboxylates (e.g., CAS 4651-81-4 or CAS 4651-98-3) is not functionally equivalent due to the critical role of the 5-position substituent in dictating biological potency and selectivity. In medicinal chemistry, the 5-substituent on the 2-aminothiophene-3-carboxylate core is a primary driver of antitumor selectivity, with specific alkyl chains enabling 500- to >1000-fold discrimination between tumor and normal cells [1]. Furthermore, in antimicrobial applications, the nature of the 5-substituent and the 3-ester group profoundly affects efflux pump inhibitory activity, as demonstrated by the 16-fold enhancement of erythromycin potency against resistant S. aureus by specific 3-carbethoxy/cycloalkyl-fused analogs [2]. Replacing the unique cyanopropenylidene motif of CAS 4815-42-3 with a simple alkyl chain or an unsubstituted ring would forfeit the specific electronic and steric properties that underpin its predicted bioactivity spectrum [3].

Attribute
Target (CAS 4815-42-3)
Simpler 2-aminothiophene-3-carboxylate
5-Substituent
Geometrically defined cyanopropenylidene; drives tumor selectivity & potency
Unsubstituted or simple alkyl; may lack reported selectivity (class-level)
3-Ester
Methyl ester; distinct SAR for efflux pump inhibition
Ethyl or other esters; shifts EPI activity, may alter pharmacokinetic profile
Predicted bioactivity
Multi-target in silico profile (antineoplastic, antifungal, antibacterial)
Missing key substitution pattern; prediction spectrum does not transfer

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate: Quantitative Differentiation Against Analogs


Predicted Antineoplastic Activity vs. Unsubstituted Core

PASS in silico prediction for CAS 4815-42-3 yields an antineoplastic probability score (Pa) of 0.961 [1]. In contrast, the simplest 2-aminothiophene-3-carboxylate core (methyl 2-aminothiophene-3-carboxylate, CAS 4651-81-4) is not associated with a comparable high-confidence antineoplastic prediction, as its biological role is predominantly as a synthetic intermediate .

Predicted antineoplastic activity
In silico
Pa = 0.961
Supports antineoplastic screening prioritization over unsubstituted core scaffold.
PASS prediction; experimental confirmation needed.
Anticancer Drug Discovery In Silico Screening Structure-Activity Relationship

Class-Level Tumor Cell Selectivity

While direct data for CAS 4815-42-3 is emerging, it belongs to a well-characterized class of 5-substituted 2-amino-3-methylcarboxylate thiophenes known for extreme tumor cell selectivity. The prototype compound in this series, TR560, and its simplified 5-heptyl analog (3j) demonstrated a selectivity index of >1000 for sensitive tumor cell lines (e.g., CEM, Molt/4, PC-3) versus insensitive lines (e.g., Raji, HeLa), with anti-proliferative IC50 values in the mid-nanomolar range [1]. This selectivity is absent in 2-aminothiophene-3-carboxylates lacking a defined 5-substituent.

Tumor cell selectivity
Class-level inference
Selectivity index >1000 reported for close analogs
Class-level extreme selectivity warrants verification for CAS 4815-42-3.
Data from TR560/3j prototypes; target compound data to verify.
Tumor Selectivity Cytostatic Agents Cancer Cell Lines

Methyl Ester vs. Ethyl Ester in Efflux Pump Inhibition

The ester moiety at the 3-position is a key determinant of biological activity in this scaffold. A focused study on 2-aminothiophene derivatives as S. aureus efflux pump inhibitors (EPIs) found that compounds carrying a 3-carbethoxy group, when fused with a cycloalkyl ring at positions 5 and 6, enhanced the activity of erythromycin (ERY) by 16-fold (MIC reduction from 256 to 16 μg/ml) [1]. CAS 4815-42-3 possesses a 3-carbomethoxy (methyl ester) group, which introduces different steric and electronic properties compared to the ethyl ester, potentially altering EPI potency or pharmacokinetic behavior in a predictable manner .

Ester effect on EPI activity
Cross-study comparable
Methyl vs. ethyl ester: distinct SAR probe
Methyl ester enables exploration of efflux pump inhibition independent of ethyl ester series.
16-fold erythromycin MIC reduction reported for ethyl ester analogs.
Antimicrobial Resistance Efflux Pump Inhibitors Staphylococcus aureus

Predicted Antifungal and Antibacterial Spectrum

PASS analysis predicts CAS 4815-42-3 to possess both antifungal (Pa = 0.844) and antibacterial activity (Pa = 0.792), alongside its high antineoplastic potential [1]. This contrasts with many 2-aminothiophene derivatives that have been optimized for a single activity. For instance, certain substituted 2-aminothiophenes demonstrated specific antifungal activity against Microsporum gypseum with MICs ranging from 2 to 128 μg/ml, but lacked significant antibacterial effects [2]. The dual antibacterial-antifungal prediction for CAS 4815-42-3 may indicate a broader spectrum of action, a desirable trait for initial broad-spectrum screening campaigns.

Predicted antimicrobial spectrum
Cross-study comparable
Antifungal Pa 0.844 / Antibacterial Pa 0.792
Predicted dual antibacterial-antifungal profile vs. single-spectrum comparators.
Experimental validation required.
Antifungal Drug Discovery Antibacterial Broad-Spectrum Agent

CNS Drugability Physicochemical Properties

The compound's computed topological polar surface area (TPSA) is 76.11 Ų , which is below the commonly cited 90 Ų threshold for good oral absorption and CNS penetration. In comparison, the ethyl ester analog (ethyl 2-amino-5-(2-cyano-1-methylvinyl)-4-methylthiophene-3-carboxylate, MW 250.32) is expected to have a slightly higher LogP and larger TPSA due to the additional methylene unit, potentially reducing its CNS drugability. This positions CAS 4815-42-3 as a more suitable candidate for programs targeting intracellular or CNS-resident pathogens or tumors.

CNS drugability context
Property to review
TPSA 76.11 Ų; MW 236.29
Favorable TPSA below 90 Ų supports CNS penetration assessment.
Computed from 2D structure; in vitro permeability data to verify.
Physicochemical Properties CNS Drug Discovery ADME Prediction

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate: Key Research Applications


Tumor-Selective Cytostatic Agent Screening

Given the 500- to >1000-fold tumor selectivity of close structural analogs, this compound is a high-priority candidate for inclusion in focused libraries screening for selective cytostatic activity against T-cell lymphoma, prostate cancer, or renal carcinoma cell lines. Its predicted high antineoplastic probability (Pa = 0.961) supports its use as a starting hit for further medicinal chemistry optimization. [REFS-1, REFS-2]

Antibiotic Adjuvants for Resistant S. aureus

As a 2-aminothiophene-3-carboxylate, this compound can serve as a scaffold for designing efflux pump inhibitors (EPIs). Its 3-carbomethoxy and 5-cyanopropenylidene groups provide distinct SAR handles to explore enhancements in erythromycin and ciprofloxacin potency against resistant S. aureus, building on the demonstrated 16-fold MIC reduction by related analogs. [3]

Broad-Spectrum Antifungal Lead Generation

The high predicted probability for both antifungal (Pa = 0.844) and antibacterial (Pa = 0.792) activities makes this molecule suitable for initial broad-spectrum screening against fungal pathogens like Candida and Cryptococcus species, and Gram-positive bacteria, where single-spectrum analogs have already shown potent activity. [REFS-2, REFS-4]

Intracellular Target Identification Probe

The reported cytoplasmic localization of fluorescent derivatives of related 5-alkyl analogs, combined with the CNS-favorable TPSA (76.11 Ų) of this compound, supports its use in designing chemical probes to identify the intracellular molecular targets responsible for the unusual tumor selectivity of this class of compounds. [REFS-1, REFS-5]

Application
Selection Property
Validation Focus
Tumor-selective cytostatic agent screening
5-Cyanopropenylidene scaffold tumor-selectivity review
Cell-line selectivity index and anti-proliferative endpoint comparison
Antibiotic adjuvant for resistant S. aureus
Methyl ester efflux pump inhibition context
Erythromycin MIC reduction in NorA/MrsA overexpressing strains
Broad-spectrum antifungal lead generation
Dual antifungal/antibacterial prediction profile
Antifungal screening against Candida, Cryptococcus, and dermatophytes
Intracellular target identification probe
CNS-favorable TPSA context
Intracellular target engagement and subcellular localization assays
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